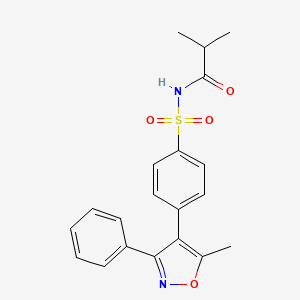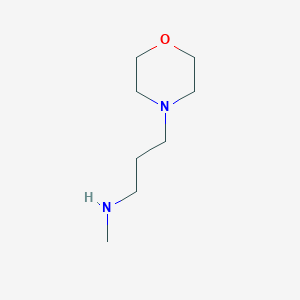
N-methyl-N-(3-morpholin-4-ylpropyl)amine
Descripción general
Descripción
“N-methyl-N-(3-morpholin-4-ylpropyl)amine” is a chemical compound with the molecular formula C8H18N2O . It is a specialty product often used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-methyl-N-(3-morpholin-4-ylpropyl)amine” is represented by the SMILES string CNCCCN1CCOCC1 . This indicates that the molecule contains a morpholine ring attached to a propyl chain, which is further connected to a methylamine group.Physical And Chemical Properties Analysis
“N-methyl-N-(3-morpholin-4-ylpropyl)amine” is a solid substance . Its molecular weight is 158.24 g/mol .Aplicaciones Científicas De Investigación
Gene Function Inhibition
N-methyl-N-(3-morpholin-4-ylpropyl)amine, due to its morpholino component, is relevant in studies involving gene function inhibition. Morpholino oligomers have been used to inhibit gene function in embryos across a range of model organisms, offering a relatively simple and rapid method to study gene function. This approach has been particularly successful in targeting maternal and zygotic gene function with careful controls (Heasman, 2002).
Neuroprotection and Antidepressant-like Activity
Research indicates that compounds structurally related to N-methyl-N-(3-morpholin-4-ylpropyl)amine, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), display neuroprotective, antiaddictive, and antidepressant-like activity in animal models. These effects are attributed to their mechanisms of action in behavioral, neurochemical, and molecular studies on rodents. The findings support the potential of these compounds as therapeutic agents for neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Activity Analysis
Compounds with morpholine structures have been investigated for their antioxidant activities. Analytical methods, such as spectrophotometry and electrochemical biosensors, have been applied to determine the antioxidant capacity of complex samples, including those containing morpholine derivatives. These methods provide insights into the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Synthetic Approaches and Pharmaceutical Applications
Piperazine and morpholine frameworks, including N-methyl-N-(3-morpholin-4-ylpropyl)amine, demonstrate a broad spectrum of pharmaceutical applications. Recent synthetic methods have developed various derivatives of these nuclei, showing potent pharmacophoric activities across different therapeutic areas. This highlights the current trends in the synthesis of piperazine and morpholine analogues and their significant potential in drug discovery (Mohammed et al., 2015).
Chemical Warfare Agent Degradation
Research into the degradation of nitrogen-containing hazardous compounds, including chemical warfare agents, has shown that advanced oxidation processes (AOPs) can effectively mineralize nitrogen-containing compounds. This includes the degradation of various amines and azo-based compounds, highlighting the environmental and health implications of these substances and the potential for AOPs to mitigate their impact (Bhat & Gogate, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
N-methyl-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYSWWLKULEJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626702 | |
| Record name | N-Methyl-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(3-morpholin-4-ylpropyl)amine | |
CAS RN |
99114-72-4 | |
| Record name | N-Methyl-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-3-morpholinopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

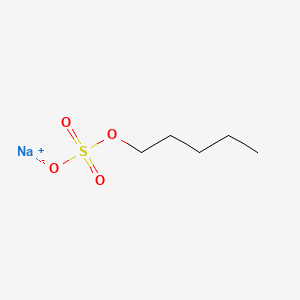
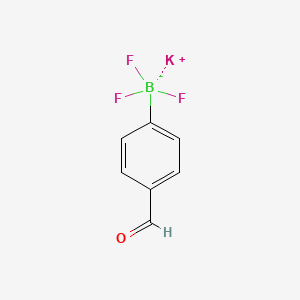
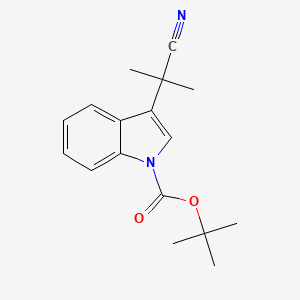
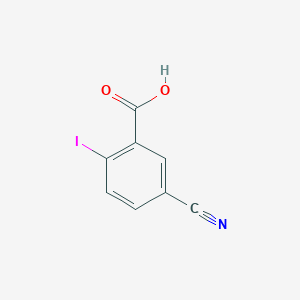
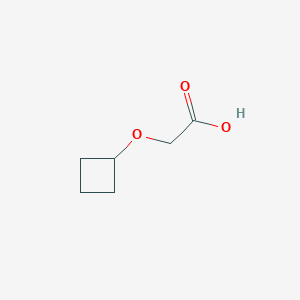
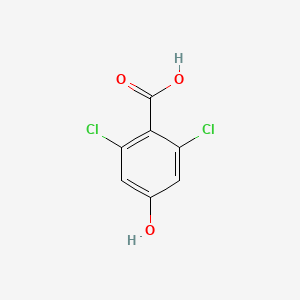
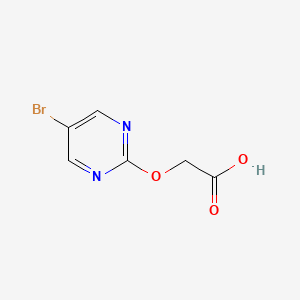
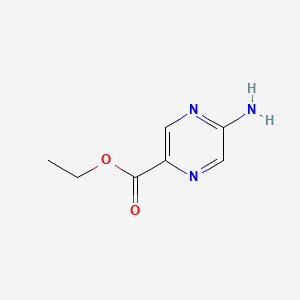


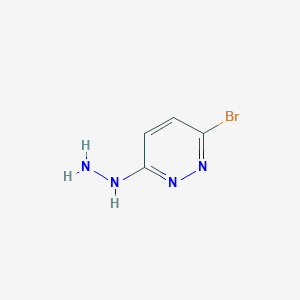
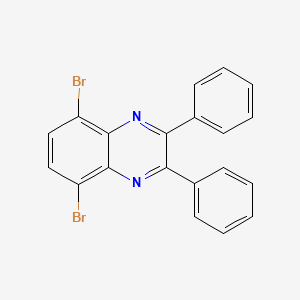
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
